2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide
Descripción
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide features a pyrido[4,3-d]pyrimidin core fused with a partially saturated hexahydro ring system. Key structural attributes include:
Propiedades
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O2S/c24-15-6-7-19(17(10-15)23(25,26)27)28-20(32)13-34-22-29-18-8-9-31(12-16(18)21(33)30-22)11-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAZUXQEWRGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Heterocycle Variations
Substituent Analysis
Metabolic and Binding Considerations
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of pyrido[4,3-d]pyrimidine precursors, thioether bond formation, and final acetamide coupling. Key steps:
- Cyclization : Use of β-keto esters or enaminones under acidic conditions (e.g., acetic acid) to form the pyrido[4,3-d]pyrimidine core .
- Thiolation : Reaction with Lawesson’s reagent or thiourea derivatives to introduce the thioether group .
- Acetamide Coupling : Activation of the carboxylic acid (e.g., EDC/HOBt) followed by reaction with 4-chloro-2-(trifluoromethyl)aniline .
Optimization : - Temperature control (60–80°C for cyclization, 0–5°C for coupling) and solvent choice (DMF or dichloromethane) are critical for yield (reported 65–85%) .
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to ensure purity .
Q. Q2. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Combine multiple analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>95%) .
- NMR : Confirm the benzyl group (δ 4.5–5.0 ppm for CH2), trifluoromethyl (δ ~120 ppm in 19F NMR), and pyrido[4,3-d]pyrimidine protons (δ 2.5–3.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]+: ~554.5 Da) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC50 validation) .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during bioactivity assays .
- Structural Confirmation : Re-test batches with NMR-validated purity to isolate structure-activity relationships .
Q. Q4. What computational strategies are effective for predicting this compound’s binding modes to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., kinase domains) and ligand partial charges calculated via AM1-BCC .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of predicted binding poses, focusing on interactions with the trifluoromethylphenyl group .
- Free Energy Calculations : Apply MM/PBSA to quantify binding affinity differences between enantiomers or derivatives .
Q. Q5. How can the compound’s metabolic stability be improved without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzyl moiety to enhance solubility and reduce hepatic clearance .
- Isotope Labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., CH2 in hexahydropyrido ring) to slow CYP450-mediated oxidation .
- SAR Studies : Replace the 4-chlorophenyl group with fluorinated bioisosteres to balance lipophilicity and metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
